PK7242 maleate

Vue d'ensemble

Description

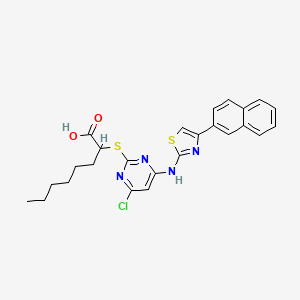

PK7242 maleate is a small molecule that is being investigated for its potential anti-cancer activity . It is an inducer of reactivation of mutant p53 in cancer cells . In cancer cells carrying the Y220C mutant, PK7242 binds to the p53-Y220C core domain and induces growth inhibition, cell-cycle arrest, and apoptosis .

Molecular Structure Analysis

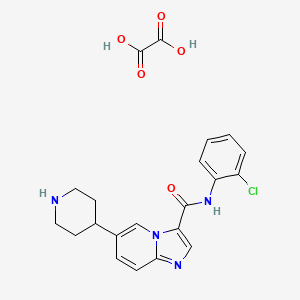

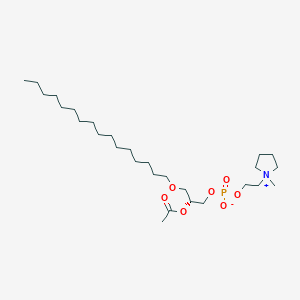

The molecular formula of PK7242 maleate is C17H19FN4 • C4H4O4 . The formal name is 2-(4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine, 2Z-butenedioate .Physical And Chemical Properties Analysis

PK7242 maleate is a crystalline solid . It has a formula weight of 414.4 . It has a solubility of 30 mg/ml in DMF, 16 mg/ml in DMSO, 3 mg/ml in ethanol, and 2 mg/ml in PBS (pH 7.2) .Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

- Arterolane Maleate in Malaria Treatment: Arterolane maleate, a synthetic trioxolane antimalarial compound, has been studied for its pharmacokinetics (PK) and pharmacodynamics (PD) in patients with P. falciparum malaria. A dose of at least 150 mg was recommended for maximum therapeutic benefits, highlighting the importance of combining short and long-acting drugs to prevent resistance and minimize recrudescence (Gautam et al., 2011).

Drug Metabolism Research

- Diethyl Maleate and Protein Synthesis in Hepatocytes: Diethyl maleate, often used in toxicological and drug metabolism research, was found to inhibit protein synthesis and impair amino acid transport in isolated rat hepatocytes at high concentrations, without affecting cytochrome P-450 content or aldrin monooxygenase activity (Goethals et al., 1983).

Anticancer Research

- ER Maleate in Oral Cancer Therapy: ER maleate, a novel anticancer agent, was investigated for oral squamous cell carcinoma (OSCC). It was found to induce apoptosis, inhibit proliferation, and enhance the chemosensitivity of platinum drugs in cancer cells. ER maleate decreased the expression of PLK1 and Syk, suggesting its potential for clinical efficacy in OSCC management (Fu et al., 2015).

Microbial Production and Biotechnology

- Engineering Maleate Production in Escherichia coli: Maleate, an important dicarboxylic acid in industry, was produced in genetically modified Escherichia coli. The creation of a synthetic pathway for maleate in E. coli involved combining the polyketide biosynthesis and benzene ring cleavage pathways, demonstrating a novel approach to producing valuable chemicals (Noda et al., 2017).

Enzymatic and Structural Studies

- Maleate Isomerase Research: Studies on maleate isomerase from various sources, such as Alcaligenes faecalis and Pseudomonas putida, have provided insights into its structure, function, and enzymatic mechanisms. These studies are crucial for understanding the biochemical pathways involving maleate and its potential applications in biotechnology and medicine (Hatakeyama et al., 1997); (Chen et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4.C4H4O4/c1-20(2)11-12-22-13-16(14-5-7-15(18)8-6-14)17(19-22)21-9-3-4-10-21;5-3(6)1-2-4(7)8/h3-10,13H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMPWCFBSHSNCA-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PK7242 maleate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)

![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)